molecular formula C4H4BrF3 B6250351 (2E)-4-bromo-1,1,1-trifluorobut-2-ene CAS No. 31450-13-2

(2E)-4-bromo-1,1,1-trifluorobut-2-ene

Cat. No.: B6250351
CAS No.: 31450-13-2
M. Wt: 189
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Description

(2E)-4-bromo-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of a bromine atom, three fluorine atoms, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene typically involves the reaction of 4-bromo-1,1,1-trifluorobut-2-yne with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the alkyne to a double bond, resulting in the formation of the desired alkene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar hydrogenation processes, but with optimized conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-bromo-1,1,1-trifluorobut-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted alkenes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Addition Reactions: Often carried out using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.

    Oxidation Reactions: Commonly use oxidizing agents such as peracids or potassium permanganate under controlled conditions.

Major Products Formed

    Substitution Reactions: Result in substituted alkenes with different functional groups replacing the bromine atom.

    Addition Reactions: Yield dihaloalkanes or haloalkenes depending on the electrophile used.

    Oxidation Reactions: Produce epoxides or other oxygenated compounds.

Scientific Research Applications

(2E)-4-bromo-1,1,1-trifluorobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced properties.

Mechanism of Action

The mechanism by which (2E)-4-bromo-1,1,1-trifluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form addition products. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-chloro-1,1,1-trifluorobut-2-ene: Similar structure but with a chlorine atom instead of bromine.

    (2E)-4-bromo-1,1,1-trifluorobut-1-ene: Similar structure but with the double bond in a different position.

    (2E)-4-bromo-1,1,1-trifluorobut-2-yne: Similar structure but with a triple bond instead of a double bond.

Uniqueness

(2E)-4-bromo-1,1,1-trifluorobut-2-ene is unique due to the combination of a bromine atom and three fluorine atoms in its structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

31450-13-2

Molecular Formula

C4H4BrF3

Molecular Weight

189

Purity

95

Origin of Product

United States

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